2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane
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Overview
Description
2-(Bromomethyl)-6-isopropyl-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group and an isopropyl group attached to a nitrogen-containing spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction typically yields the corresponding alcohols or amines.
Scientific Research Applications
2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with spirocyclic frameworks.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the spirocyclic structure provides rigidity and specificity in binding. This interaction can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Lacks the bromomethyl and isopropyl groups, making it less reactive in substitution reactions.
2-Bromomethyl-5,8-dioxaspiro[3.4]octane: Contains a dioxaspiro ring system, which imparts different chemical properties and reactivity.
Uniqueness
2-(Bromomethyl)-6-isopropyl-6-azaspiro[34]octane is unique due to its combination of a bromomethyl group and an isopropyl group on a spirocyclic framework
Properties
Molecular Formula |
C11H20BrN |
---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
2-(bromomethyl)-6-propan-2-yl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H20BrN/c1-9(2)13-4-3-11(8-13)5-10(6-11)7-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
ZALHDTPMKHUPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CC(C2)CBr |
Origin of Product |
United States |
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